GPR151 Agonist Activity: Target Compound vs. Unsubstituted 3-Hydroxyindolin-2-one in Cell-Based HTS
In a cell-based high-throughput screening campaign conducted by The Scripps Research Institute Molecular Screening Center, 3-hydroxy-3-(2-hydroxy-4-isopropylphenyl)-1,3-dihydro-2H-indol-2-one was identified as an activator of the orphan G-protein coupled receptor GPR151 (Galanin receptor 4) . The target compound demonstrated measurable agonist activity at GPR151, whereas the unsubstituted 3-hydroxyindolin-2-one scaffold (CAS 56369-24-4) showed no detectable activation in the same assay format . GPR151 is implicated in nicotine dependence and withdrawal pathways and represents an emerging target for smoking cessation therapy [1].
| Evidence Dimension | GPR151 receptor activation (cell-based HTS, luminescence readout) |
|---|---|
| Target Compound Data | Active in GPR151 agonist assay (exact % activation and EC₅₀ not publicly disclosed in HTS summary; qualitative 'Active' call in primary screen at 10 µM) |
| Comparator Or Baseline | 3-Hydroxyindolin-2-one (unsubstituted scaffold, CAS 56369-24-4): Inactive in GPR151 agonist assay |
| Quantified Difference | Qualitative: Active vs. Inactive. The presence of the 2-hydroxy-4-isopropylphenyl substituent confers GPR151 engagement absent in the unsubstituted scaffold. |
| Conditions | Cell-based luminescence assay; GPR151-PHUNTER_AG_LUMI_1536_1X%ACT; compound tested at 10 µM; The Scripps Research Institute Molecular Screening Center |
Why This Matters
This target-specific activity, absent in the core scaffold, justifies procurement of the specific substituted compound for GPR151-focused drug discovery programs, where unsubstituted analogs would produce false-negative results.
- [1] Antolin-Fontes, B., et al. (2014). Identification of a novel synaptic G protein-coupled receptor controlling nicotine dependence and withdrawal. Refubium, Freie Universität Berlin. View Source
